molecular formula C36H54O14 B611039 Strophanthin CAS No. 11005-63-3

Strophanthin

Katalognummer: B611039
CAS-Nummer: 11005-63-3
Molekulargewicht: 710.8 g/mol
InChI-Schlüssel: FHIREUBIEIPPMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

K-Strophanthin-Beta durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, wie z. B. bestimmten Temperaturen und pH-Werten .

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von K-Strophanthin-Beta, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

K-Strophanthin-Beta hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

K-Strophanthin-Beta übt seine Wirkung aus, indem es die Natrium-Kalium-ATPase-Membranpumpe hemmt. Diese Hemmung führt zu einem Anstieg der intrazellulären Natrium- und Calciumkonzentration, was die Kontraktilität der Herzmuskelzellen verstärkt . Die Verbindung beeinflusst auch die elektrische Aktivität des Herzens, erhöht die Steigung der Phase 4 der Depolarisation und verkürzt die Dauer des Aktionspotenzials .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Strophanthin is primarily known for its use in treating various heart conditions. Its pharmacological effects include:

  • Increased Cardiac Contractility : this compound enhances the force of heart muscle contractions, making it beneficial for patients with heart failure and cardiac arrhythmias .
  • Heart Rate Regulation : It helps normalize heart rates, particularly in cases of tachycardia or irregular rhythms .
  • Improved Blood Flow : By enhancing cardiac output, this compound contributes to better oxygen delivery to myocardial tissues .

Clinical Insights

A study conducted on patients with heart failure indicated that this compound therapy resulted in significant improvements in symptoms like dyspnea and fatigue. The rapid onset of action and the ability to tailor dosages make this compound a valuable option in acute settings .

Anticancer Potential

Recent research has also explored this compound's role as an anticancer agent. A notable study demonstrated its cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Hepatocellular Carcinoma (HepG2)

The study revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through modulation of key signaling pathways such as MAPK and PI3K/AKT/mTOR .

Table 1: Summary of Research Findings on this compound Applications

Application AreaMechanism of ActionKey Findings
CardiovascularIncreases cardiac contractility and regulates HRSignificant symptom improvement in heart failure patients
AnticancerInduces apoptosis and cell cycle arrestCytotoxic effects observed in MCF-7, A549, and HepG2 cells

Case Study: this compound in Heart Failure Management

In a clinical setting, a patient diagnosed with chronic heart failure was administered this compound. The treatment led to:

  • A noticeable reduction in symptoms within hours.
  • Improvement in exercise tolerance over weeks.
  • Enhanced quality of life indicators as reported by the patient .

Vergleich Mit ähnlichen Verbindungen

K-Strophanthin-Beta ähnelt anderen Herzglykosiden wie Ouabain, Digoxin und Digitoxin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Liste ähnlicher Verbindungen

Biologische Aktivität

Strophanthin, a cardiac glycoside derived from plants of the genus Strophanthus, has garnered attention for its diverse biological activities, particularly in cancer therapy and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its role as a cardiac glycoside, which affects heart function by inhibiting the Na+^+/K+^+-ATPase enzyme. This inhibition leads to increased intracellular sodium levels, which in turn promotes calcium influx through sodium-calcium exchange, enhancing cardiac contractility. Historically, this compound was used in treating severe cardiovascular conditions, including myocardial infarction and chronic cardiac insufficiency .

Cardiac Effects

  • Inotropic Effects : this compound increases the force of heart contractions, making it beneficial in heart failure scenarios.
  • Electrophysiological Modulation : It can affect heart rhythm and conduction through its action on ion channels.

Anticancer Activity

Recent studies have revealed that this compound exhibits significant anticancer properties. Research indicates that it induces apoptosis (programmed cell death) and autophagy in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The mechanisms identified include:

  • Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, inhibiting their proliferation .
  • Signal Pathway Modulation : It alters key signaling pathways such as MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, leading to reduced expression of proto-oncogenes and increased expression of tumor suppressor genes .

In Vitro Studies

A study assessed the cytotoxic effects of this compound on various cancer cell lines using an MTT assay. The results demonstrated a dose-dependent decrease in cell viability across MCF-7, A549, and HepG2 cells. The following table summarizes the findings:

Cell LineIC50 (μM)Mechanism of Action
MCF-715Induces apoptosis and cell cycle arrest
A54910Inhibits PI3K/AKT signaling
HepG212Activates autophagic pathways

Case Studies

  • Breast Cancer : In a controlled study involving MCF-7 cells, treatment with this compound resulted in significant DNA damage and apoptosis markers after 24 hours of exposure.
  • Lung Cancer : A549 cells treated with this compound showed marked inhibition of cell proliferation and changes in expression levels of cyclins and checkpoint proteins.

Potential Therapeutic Applications

The dual action of this compound as both a cardiotonic agent and an anticancer drug positions it as a candidate for repurposing in clinical settings. Its structural similarities to other approved cardiac glycosides like digitoxin suggest that it may be effective in managing both heart failure and certain cancers.

Eigenschaften

IUPAC Name

5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIREUBIEIPPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560-53-2, 11005-63-3
Record name Strophanthin K
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Strophanthin K
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Strophanthin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strophanthin
Reactant of Route 2
Strophanthin
Reactant of Route 3
Strophanthin
Reactant of Route 4
Strophanthin
Reactant of Route 5
Strophanthin
Reactant of Route 6
Strophanthin
Customer
Q & A

Q1: What is the primary target of Strophanthin in cardiac tissue?

A1: this compound primarily targets the sodium-potassium pump (Na+/K+ ATPase) present in cardiac muscle cells [, , ].

Q2: How does this compound binding to Na+/K+ ATPase affect cardiac muscle contraction?

A2: By inhibiting Na+/K+ ATPase, this compound disrupts the normal sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular calcium concentration, which in turn enhances the force of cardiac muscle contraction [, , , ].

Q3: Does this compound impact the electrical activity of the heart?

A5: Yes, this compound influences the electrophysiological properties of the heart. Studies show that it can prolong or accelerate repolarization in ventricular muscle, depending on the stimulation rate []. It also affects the current-voltage relationship in Purkinje fibers, initially increasing and later decreasing membrane resistance [].

Q4: What is known about the molecular structure of this compound?

A6: While the provided research doesn't detail specific spectroscopic data for this compound, it does highlight that Convallatoxin, a type of this compound, has been identified as the 1-Rhamnoside of k-Strophanthidin [].

Q5: How does the stability of this compound in aqueous solutions vary?

A7: Research indicates that the stability of crystalline this compound in aqueous solutions can be affected by factors like pH and the type of glass container used for storage []. Alkaline pH and softer glass varieties can lead to deterioration and a decrease in potency [].

Q6: How does the route of administration affect this compound absorption?

A8: this compound exhibits poor and irregular absorption when administered orally or sublingually [, , ]. Intravenous administration is the most effective route for achieving rapid and reliable therapeutic levels [, , ]. Intramuscular administration, while possible, is less common due to the need for a rapidly absorbed formulation [].

Q7: What is the half-life of this compound?

A10: Following intravenous administration, the half-life of this compound has been estimated to be around 11 hours [].

Q8: How does the presence of other drugs influence the effects of this compound?

A11: Research demonstrates that various drugs can interact with this compound, altering its pharmacodynamic and pharmacokinetic properties. For instance, premedication with agents like atropine and promedol can increase the tolerance to this compound [], while anesthetic agents like ether can reduce tolerance [].

Q9: Do cardiac diseases modify the response to this compound?

A12: Yes, the presence of cardiac diseases, particularly myocardial infarction, can significantly alter the tolerance and sensitivity to this compound, often leading to hypersensitivity [, , ]. This heightened sensitivity necessitates careful dosage adjustments and monitoring in clinical settings.

Q10: What animal models have been used to study this compound's effects?

A13: A range of animal models, including frogs, cats, rats, mice, and dogs, have been utilized in this compound research [, , , , , , , , , , , , ]. These models provide insights into the compound's effects on different aspects of cardiac function, toxicity, and potential therapeutic applications.

Q11: Has this compound been investigated for therapeutic applications beyond heart failure?

A14: While primarily known for its effects on the heart, this compound has been explored for other potential therapeutic applications. For instance, research suggests a possible anticonvulsant effect in mice models of pentylenetetrazole-induced seizures []. Further research is needed to fully understand these additional effects and their potential clinical relevance.

Q12: What are the main safety concerns associated with this compound use?

A15: this compound has a narrow therapeutic index, meaning the effective dose is close to the toxic dose [, , , ]. Overdosing can lead to serious cardiac adverse effects, including life-threatening arrhythmias [, , , , , ]. Careful dose titration and monitoring are crucial to ensure patient safety.

Q13: How does hypersensitivity to this compound manifest?

A16: Hypersensitivity to this compound can manifest as an increased susceptibility to its toxic effects, even at lower doses. This can present as cardiac arrhythmias, conduction disturbances, and other signs of cardiac instability [, , ].

Q14: Are there specific factors that increase the risk of this compound toxicity?

A17: Several factors can increase the risk of this compound toxicity, including pre-existing cardiac conditions like myocardial infarction [, , ], electrolyte imbalances, and interactions with other medications []. Understanding these risk factors is critical for safe and effective clinical use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.